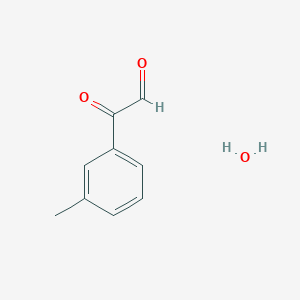

2-(3-Methylphenyl)-2-oxoethanal, hydrate

Description

Contextualization within α-Keto Aldehyde and Glyoxal (B1671930) Hydrate (B1144303) Chemistry

2-(3-Methylphenyl)-2-oxoethanal, hydrate is structurally classified as an α-keto aldehyde, also known as an arylglyoxal. This class of compounds is defined by a ketone carbonyl group directly bonded to an aldehyde carbonyl group. The simplest dialdehyde (B1249045) is glyoxal (ethanedial), which consists of two aldehyde groups. wikipedia.orghmdb.ca Phenylglyoxal (B86788) is the archetypal arylglyoxal, containing a phenyl group attached to the keto-aldehyde moiety. wikipedia.org 2-(3-Methylphenyl)-2-oxoethanal is a derivative of phenylglyoxal, distinguished by a methyl group at the meta position of the phenyl ring.

A defining characteristic of small aldehydes, including glyoxals and α-keto aldehydes, is their propensity to form stable hydrates in the presence of water. wikipedia.orghmdb.ca Glyoxal itself is typically supplied as a 40% aqueous solution where it exists as a monomer hydrate or as oligomeric hydrates. wikipedia.orghmdb.ca Similarly, anhydrous phenylglyoxal, a yellow liquid, readily reacts with water to form a colorless, crystalline monohydrate. wikipedia.orghmdb.ca This hydration occurs at the more reactive aldehyde group. Following this established chemical behavior, 2-(3-Methylphenyl)-2-oxoethanal readily forms a stable hydrate, this compound, which is often the commercially available and utilized form of the compound. nih.govnih.gov Upon heating, these hydrates typically lose water to regenerate the anhydrous α-keto aldehyde. wikipedia.orghmdb.ca

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-2-(3-methylphenyl)-2-oxoethanal |

| Molecular Formula | C₉H₁₀O₃ |

| PubChem CID | 22421176 nih.govnih.gov |

| Parent Compound | 3-Methylacetophenone |

| Compound Class | α-Keto Aldehyde Hydrate |

Note: Data sourced from PubChem and extrapolated from analogous compounds.

Significance as a Versatile Synthon in Organic Synthesis

α-Keto aldehydes are highly valuable and versatile synthons, or building blocks, in organic synthesis. orgsyn.org Their utility stems from the presence of two adjacent, electrophilic carbonyl centers with differentiated reactivity, allowing for selective and sequential chemical transformations. These compounds are widely employed in the synthesis of various dicarbonyls, α-keto esters, and α-keto amides. researchgate.net

A primary application of arylglyoxals like this compound is in the construction of heterocyclic systems. beilstein-journals.org The 1,2-dicarbonyl moiety is an ideal precursor for condensation reactions with binucleophilic reagents. For instance, the reaction of an arylglyoxal with an o-phenylenediamine (B120857) derivative is a classic and efficient method for synthesizing quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities. researchgate.netresearchgate.netresearchgate.net Similarly, they are used to prepare other heterocyclic structures such as imidazoles. researchgate.net The ability to use these relatively simple building blocks to rapidly construct complex heterocyclic scaffolds underscores their importance in medicinal chemistry and materials science. beilstein-journals.org

Historical Development and Seminal Contributions to its Chemical Understanding

While a specific historical account detailing the first synthesis of this compound is not prominent in the literature, its chemical history is intrinsically linked to the development of methods for synthesizing arylglyoxals. The parent compound, phenylglyoxal, was first prepared in the late 19th century. wikipedia.org

A seminal and widely adopted method for the synthesis of arylglyoxals is the oxidation of the α-methyl group of the corresponding aryl methyl ketone using selenium dioxide (SeO₂). wikipedia.orgorgsyn.org This reaction, first reported by Harry Lister Riley and coworkers in 1932, is known as the Riley oxidation. wikipedia.org In the context of the target molecule, this established protocol involves the oxidation of 3-methylacetophenone. nih.govsigmaaldrich.com The procedure, detailed in the peer-reviewed series Organic Syntheses for the preparation of phenylglyoxal from acetophenone (B1666503), involves refluxing the ketone with selenium dioxide in a solvent like dioxane with a small amount of water. orgsyn.orgorgsyn.org This method became a standard for accessing 1,2-dicarbonyl compounds. wikipedia.org

In recent years, procedural advancements have aimed at improving the efficiency and environmental footprint of this oxidation. Modern variations include the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to mere minutes for the selenium dioxide oxidation of aryl methyl ketones to their corresponding arylglyoxals. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

73318-83-9 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(3-methylphenyl)-2-oxoacetaldehyde;hydrate |

InChI |

InChI=1S/C9H8O2.H2O/c1-7-3-2-4-8(5-7)9(11)6-10;/h2-6H,1H3;1H2 |

InChI Key |

FELZGBGSCYPJCJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)C=O.O |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=O.O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Methylphenyl 2 Oxoethanal, Hydrate

Established Synthetic Routes and Reaction Pathways

The formation of aryl glyoxals, including the title compound, relies on fundamental organic reactions that create the dicarbonyl moiety. These routes are often adaptable to a range of substituted aromatic precursors.

Condensation reactions represent a cornerstone for carbon-carbon bond formation in organic synthesis and are applicable to the preparation of α,β-unsaturated carbonyls, which can be precursors to glyoxals. libretexts.org The Aldol (B89426) condensation, a reaction that joins two carbonyl-containing compounds, is a fundamental method. libretexts.org Specifically, the Claisen-Schmidt condensation, which involves an enolizable ketone and a non-enolizable aromatic aldehyde, is a key strategy for forming α,β-unsaturated derivatives that can be further elaborated. libretexts.org

In the context of synthesizing 2-(3-Methylphenyl)-2-oxoethanal, hydrate (B1144303), a crossed aldol condensation could be envisioned between a suitable methyl ketone and a glyoxylate (B1226380) derivative. The reaction typically proceeds via the formation of an enolate ion which then acts as a nucleophile, attacking the carbonyl group of the other reactant. sigmaaldrich.com These reactions are often catalyzed by an acid or a base. libretexts.org The resulting β-hydroxy aldehyde or ketone can subsequently undergo dehydration to yield a conjugated enone. sigmaaldrich.com

Aryl glyoxals themselves are valuable substrates in condensation reactions for building more complex heterocyclic structures. researchgate.netrsc.org For instance, they undergo condensation with compounds like 1,3-dimethylbarbituric acid and isocyanides to form functionalized pyrimidine (B1678525) derivatives. researchgate.net

Table 1: Overview of Condensation Strategies for Aryl Glyoxal (B1671930) Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Aldol Condensation | Aldehyde/ketone enolate + Carbonyl compound | Acid or Base | β-hydroxy aldehyde/ketone |

| Claisen-Schmidt Condensation | Ketone + Aryl aldehyde | Base | α,β-unsaturated derivative |

Oxidative methods provide a direct route to α-keto aldehydes from various precursors. A prominent strategy involves the selective oxidation of α-hydroxy ketones. rsc.org This transformation can be efficiently achieved using catalysts like Copper(I) with oxygen as the oxidant, providing good yields for a range of α-keto aldehydes. rsc.orgresearchgate.net

Another common approach is the oxidation of the corresponding methyl ketone. For instance, 3'-methylacetophenone (B52093) could serve as a direct precursor to 2-(3-Methylphenyl)-2-oxoethanal. Various oxidizing agents can be employed for this purpose. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of α-methyl groups of ketones to the corresponding glyoxals.

Furthermore, the oxidation of ethylene (B1197577) glycol derivatives in the gas phase over silver or copper catalysts is a commercial method for producing glyoxal itself and can be adapted for substituted analogs. atamanchemicals.com Similarly, the liquid-phase oxidation of acetaldehyde (B116499) with nitric acid is another industrial process for glyoxal synthesis. atamanchemicals.com These fundamental approaches highlight potential pathways for the synthesis of 2-(3-Methylphenyl)-2-oxoethanal.

The hydration of alkynes is a well-established method for the synthesis of carbonyl compounds. In this context, the hydration of a corresponding α-oxoalkyne, specifically 1-(m-tolyl)prop-2-yn-1-one, would directly yield the desired 2-(3-Methylphenyl)-2-oxoethanal. This reaction is typically catalyzed by mercury salts, although greener, metal-free alternatives are continuously being developed.

Glyoxal itself is typically supplied as a 40% aqueous solution where it exists in equilibrium with its hydrated forms, including the monomeric dihydrate (gem-diol), and oligomeric hydrates such as the trimer dihydrate. atamanchemicals.comwikipedia.orgatamankimya.com The hydration of the aldehyde groups is a rapid and reversible process, often catalyzed by acid or base. researchgate.netlibretexts.org This intrinsic property means that once the anhydrous 2-(3-Methylphenyl)-2-oxoethanal is formed in a reaction mixture containing water, it will readily convert to its stable hydrated form.

Regioselective and Stereoselective Synthesis of Derivatives

The bifunctional nature of 2-(3-Methylphenyl)-2-oxoethanal, hydrate makes it a versatile building block for creating complex molecules with specific spatial arrangements of atoms. rsc.org Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for synthesizing targeted derivatives.

Achieving enantioselectivity in reactions involving glyoxal hydrates is a significant area of research, particularly for the synthesis of biologically active molecules. Chiral catalysts are instrumental in guiding the reaction towards the formation of a specific enantiomer.

For example, the condensation of glyoxals with ureas to form hydantoins, an important class of pharmaceutical scaffolds, can be rendered highly enantioselective by using a chiral phosphoric acid catalyst. researchgate.netrsc.org This approach has been shown to produce 5-monosubstituted hydantoins in high yields and excellent enantiomeric ratios (e.r.). researchgate.netrsc.org Mechanistic studies suggest the reaction proceeds through a face-selective protonation of an enol intermediate, which dictates the final stereochemistry. researchgate.net

Copper-catalyzed enantioselective methods have also been developed for the synthesis of α-quaternary ketones, α-ketoesters, and aldehydes, demonstrating the potential for creating chiral centers adjacent to a carbonyl group. nih.govunc.edu These reactions often employ chiral phosphine (B1218219) ligands to induce asymmetry. nih.govunc.edu Furthermore, enzymatic reductions offer a powerful tool for stereoselective synthesis. Specific α-ketocarbonyl reductases can selectively reduce the keto group of α-ketoaldehydes to produce optically active α-hydroxy aldehydes with high enantiomeric purity. google.com

Table 2: Examples of Catalysts for Enantioselective Transformations of Glyoxal Derivatives

| Catalyst Type | Reaction | Ligand/Catalyst Example | Outcome |

|---|---|---|---|

| Chiral Phosphoric Acid | Condensation of glyoxal and urea | CPA derivatives | Enantioenriched hydantoins (up to 98:2 e.r.) researchgate.net |

| Chiral Copper Complex | Acyl substitution with allyl nucleophiles | Monodentate chiral phosphine | Enantioenriched α-quaternary ketones/aldehydes nih.govunc.edu |

The two reactive carbonyl groups of the oxoethanal moiety allow for diastereoselective transformations, where the formation of one diastereomer is favored over another. This control is often achieved by carefully selecting substrates, reagents, and reaction conditions.

In multicomponent reactions, where three or more reactants combine in a single step, the inherent reactivity of the aryl glyoxal can be harnessed to build complex structures with multiple stereocenters in a controlled manner. researchgate.net For instance, the one-pot reaction of arylglyoxal monohydrates, a pyrazolone (B3327878) derivative, and hydrazine (B178648) hydrate can lead to the regioselective and potentially diastereoselective synthesis of pyrazolopyridazinol derivatives. researchgate.net

The development of cascade reactions, where multiple bond-forming events occur sequentially in one pot, also provides opportunities for diastereoselective synthesis. mdpi.com By controlling the stereochemical outcome of the first bond-forming step, subsequent intramolecular reactions can proceed with high diastereoselectivity, influenced by the stereochemistry of the initial product. The synthesis of complex heterocyclic systems from simple precursors often relies on such one-pot, stereocontrolled processes. mdpi.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a phenylglyoxal (B86788) derivative, has traditionally been achieved through the oxidation of 3-methylacetophenone. The classic method, known as the Riley oxidation, employs a stoichiometric amount of selenium dioxide (SeO₂) as the oxidizing agent. adichemistry.comyoutube.comwikipedia.org While effective, this method presents environmental and efficiency challenges, prompting the exploration of greener alternatives.

Atom-Economical and Catalytic Methods

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. The ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product.

The traditional Riley oxidation of 3-methylacetophenone to 2-(3-Methylphenyl)-2-oxoethanal has a suboptimal atom economy due to the use of a stoichiometric amount of selenium dioxide. The balanced chemical equation for this reaction is:

CH₃C₆H₄COCH₃ + SeO₂ + H₂O → CH₃C₆H₄C(O)CHO·H₂O + Se

In this reaction, elemental selenium (Se) is produced as a byproduct, which is not incorporated into the desired product, thus lowering the atom economy.

Table 1: Atom Economy Calculation for the Synthesis of this compound via Riley Oxidation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Methylacetophenone | C₉H₁₀O | 134.18 |

| Selenium Dioxide | SeO₂ | 110.96 |

| Water | H₂O | 18.02 |

| Total Reactant Mass | 263.16 | |

| This compound | C₉H₁₀O₃ | 166.17 |

| Selenium | Se | 78.96 |

| Total Product Mass | 245.13 | |

| Atom Economy | 67.7% |

While specific catalytic systems for the direct synthesis of this compound are still under development, other catalytic methods for the synthesis of aryl ketones and aldehydes from different starting materials are being explored. These include cobalt-catalyzed decarboxylative oxidation of benzylic redox-active esters and enantioselective α-arylation of aldehydes using organocatalysis in combination with metal catalysts. researchgate.netchembites.org These advancements in catalytic C-C bond formation and functionalization offer potential future pathways for more atom-economical syntheses of α-ketoaldehydes.

Environmentally Benign Solvent Systems

The choice of solvent is another critical factor in the environmental impact of a chemical process. Traditional solvents for the Riley oxidation, such as dioxane, are often toxic and pose environmental risks. orgsyn.org Consequently, there is a strong impetus to replace them with greener alternatives.

Research has shown that the oxidation of acetophenone (B1666503) with selenium dioxide can be carried out in more environmentally friendly solvents. Ethyl alcohol (95%) has been successfully used as a solvent for the synthesis of phenylglyoxal. orgsyn.org Water is also a key component in the reaction mixture for the formation of the hydrate and is considered the greenest solvent. orgsyn.org

Table 2: Comparison of Solvents for the Oxidation of Acetophenones

| Solvent | Green Chemistry Considerations | Applicability to Phenylglyoxal Synthesis |

| Dioxane | Classified as a hazardous air pollutant and potential carcinogen. | Traditionally used, effective but undesirable. orgsyn.org |

| Ethanol | Renewable, biodegradable, and less toxic than many organic solvents. | Proven to be a viable alternative to dioxane. orgsyn.org |

| Water | Non-toxic, non-flammable, and readily available. | Essential for hydrate formation and a highly green solvent. orgsyn.org |

| Ionic Liquids | Low volatility and potential for recyclability. | Explored as green solvents for various oxidation reactions. |

The use of ionic liquids as reaction media for oxidation reactions is an active area of research. researchgate.net Their low vapor pressure reduces air pollution, and their tunability allows for the design of solvents with specific properties. While specific studies on the use of ionic liquids for the synthesis of this compound are not yet prevalent, the successful application of ionic liquids in other oxidation reactions of alcohols and ketones suggests their potential as a future green solvent system for this process. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 3 Methylphenyl 2 Oxoethanal, Hydrate

Nucleophilic Addition Reactions at the Carbonyl Centers

The presence of both a ketonic and an aldehydic carbonyl group (the latter existing predominantly as a hydrate) is a defining feature of 2-(3-Methylphenyl)-2-oxoethanal, hydrate (B1144303). These groups are primary targets for nucleophilic attack, a fundamental class of reactions for carbonyl compounds. libretexts.org The initial step involves the nucleophile attacking the electrophilic carbonyl carbon, causing the carbon to rehybridize from sp² to sp³. libretexts.org This leads to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com The relative reactivity of the two carbonyls is influenced by both electronic and steric factors, with aldehydes generally being more reactive than ketones. youtube.com

Reactions with Organometallic Reagents and Hydrides

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles widely used for forming new carbon-carbon bonds via addition to carbonyls. libretexts.orgmasterorganicchemistry.com Hydride reagents, like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), serve as sources of nucleophilic hydride ions (H⁻) for the reduction of carbonyls to alcohols. youtube.com

In the case of 2-(3-Methylphenyl)-2-oxoethanal, the reaction with these reagents is complex. Research on 2-oxoaldehydes (2-OAs) has revealed that the aldehyde group can exhibit unexpected reluctance to react with highly basic Grignard reagents. nih.gov However, they are known to react with more moderate organocuprate reagents, which can selectively perform a 1,2-addition to the aldehyde function to generate α-hydroxy ketones. nih.gov

The reaction with hydride reagents is more straightforward. Strong reducing agents like LiAlH₄ are expected to reduce both the ketone and the aldehyde (once it equilibrates from the hydrate form) to the corresponding diol. Milder reagents, such as sodium borohydride, may offer a degree of selectivity, potentially favoring the reduction of the more reactive aldehyde over the ketone, although reduction of both is likely with sufficient reagent and time.

Table 1: Predicted Outcomes of Reactions with Organometallic and Hydride Reagents

| Reagent | Expected Major Product(s) | Reaction Type |

|---|---|---|

| 1. CH₃MgBr, then H₃O⁺ | Potential for complex mixture; may show low reactivity at the aldehyde. nih.gov | Nucleophilic Addition |

| 1. (CH₃)₂CuLi, then H₃O⁺ | 1-hydroxy-1-(3-methylphenyl)propan-2-one | Selective 1,2-Addition nih.gov |

| LiAlH₄, then H₃O⁺ | 1-(3-Methylphenyl)ethane-1,2-diol | Reduction |

Formation of Acetals, Ketals, and Other Addition Products

Aldehydes and ketones react with alcohols under acidic catalysis to form acetals and ketals, respectively. wikipedia.orglibretexts.org These reactions are reversible equilibria. wikipedia.org The starting compound, 2-(3-Methylphenyl)-2-oxoethanal, hydrate, is itself an addition product—a geminal diol formed by the addition of water to the aldehyde carbonyl. masterorganicchemistry.com This hydrate is in equilibrium with the parent dicarbonyl compound. masterorganicchemistry.com

The formation of an acetal (B89532) from the hemiacetal intermediate is an SN1-type reaction where a protonated hydroxyl group leaves as water, and the resulting carbocation is attacked by a second alcohol molecule. libretexts.org To drive the reaction to completion, water is typically removed, for example, by azeotropic distillation. wikipedia.org Given the higher reactivity of the aldehyde, it is possible to selectively protect this group. Reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would preferentially form a cyclic acetal at the aldehyde position.

Table 2: Formation of Acetals and Ketals

| Reagent | Expected Major Product | Product Type |

|---|---|---|

| Methanol (excess), H⁺ catalyst | 1,1-dimethoxy-2-(3-methylphenyl)ethan-2-one | Acetal |

| Ethylene glycol (1 equiv.), H⁺ catalyst | 2-(3-methylphenyl)-2-(1,3-dioxolan-2-yl)ethanal | Cyclic Acetal |

Electrophilic Aromatic Substitution on the 3-Methylphenyl Moiety

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgperlego.com

Regioselectivity Directed by the Methyl Group and Aryl Substituents

The position of electrophilic attack on the 3-methylphenyl ring is determined by the directing effects of the two existing substituents: the methyl group and the 2-oxoethanal group.

Methyl Group (-CH₃): This is an alkyl group, which is electron-donating through induction. youtube.com It is classified as an activating group and an ortho, para-director. youtube.comlibretexts.org

2-Oxoethanal Group (-COCHO): This is an acyl-type group containing electron-withdrawing carbonyls. It is a deactivating group and a meta-director due to resonance effects that pull electron density from the ring. libretexts.org

When both activating and deactivating groups are present, the activating group generally controls the regioselectivity. perlego.com Therefore, the ortho, para-directing methyl group will direct incoming electrophiles to positions 2, 4, and 6 (relative to the methyl group). Position 2 is sterically hindered by the adjacent acyl group. Thus, substitution is most likely to occur at positions 4 (para) and 6 (ortho). The stability of the arenium ion intermediate confirms this preference; attack at the ortho and para positions allows for a resonance structure where the positive charge is on the carbon bearing the electron-donating methyl group, a stabilizing interaction not possible with meta attack. youtube.com

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-methyl-4-nitrophenyl)-2-oxoethanal, hydrate and 2-(4-methyl-2-nitrophenyl)-2-oxoethanal, hydrate |

| Bromination | Br₂, FeBr₃ | 2-(4-bromo-3-methylphenyl)-2-oxoethanal, hydrate and 2-(2-bromo-5-methylphenyl)-2-oxoethanal, hydrate |

Reactivity of the Aromatic Ring in Complex Transformations

To avoid these complications, a common strategy is to protect the reactive carbonyl groups before performing transformations on the aromatic ring. For example, converting the aldehyde to a cyclic acetal provides a group that is stable under many SEAr conditions. masterorganicchemistry.com After the desired substitution on the aromatic ring is complete, the protecting group can be removed by acid-catalyzed hydrolysis to regenerate the aldehyde. This approach allows for the selective manipulation of different parts of the molecule, which is crucial in the synthesis of complex targets.

Condensation and Cyclization Reactions

The aldehyde functionality in 2-(3-Methylphenyl)-2-oxoethanal makes it a suitable substrate for condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). nih.gov

A plausible Knoevenagel condensation would involve reacting 2-(3-Methylphenyl)-2-oxoethanal with a compound like diethyl malonate in the presence of a weak base catalyst (e.g., piperidine). This would result in the formation of a new carbon-carbon double bond.

Furthermore, the product of such a condensation could be an intermediate for subsequent intramolecular cyclization reactions. Depending on the structure of the condensation product and the reaction conditions, it could undergo a 6π-electrocyclization or an intramolecular Friedel-Crafts-type reaction to form a new ring system. nih.govmdpi.com For example, the newly formed vinyl group could cyclize onto the aromatic ring, leading to a substituted indene (B144670) derivative, a core structure found in many biologically active compounds. nih.gov These sequential condensation/cyclization pathways are efficient methods for building molecular complexity from relatively simple starting materials. nih.gov

Heterocycle Synthesis via Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

The dual carbonyl functionality of this compound allows for its effective use in the synthesis of a variety of heterocyclic systems through condensation reactions with dinucleophiles.

The reaction of aryl glyoxals with 1,2-diamines is a well-established and efficient method for the synthesis of quinoxalines, an important class of nitrogen-containing heterocycles with diverse pharmacological activities. nih.govuomustansiriyah.edu.iq It is anticipated that this compound will react readily with o-phenylenediamines in a similar manner. The reaction typically proceeds by the initial condensation of the more reactive aldehyde group with one of the amino groups of the diamine, followed by an intramolecular cyclization and subsequent dehydration to afford the 2-(3-methylphenyl)quinoxaline product. The general reaction is high-yielding and can be carried out under mild conditions. nih.govorganic-chemistry.orgbeilstein-journals.org

Analogous reactions with other dinucleophiles are also expected. For instance, reaction with o-aminophenols would likely yield 2-hydroxy-(2H)-1,4-benzoxazines, while reaction with o-aminothiophenols is a viable route to benzothiazine derivatives. cambridge.orgchemistry-reaction.com Furthermore, multicomponent reactions involving aryl glyoxals, including the title compound, are used to construct more complex heterocyclic scaffolds such as furans, benzofurans, and pyrans. nih.govresearchgate.netnih.govrsc.org

Table 1: Expected Heterocyclic Products from Reactions of this compound

| Nucleophile | Expected Heterocyclic Product |

| o-Phenylenediamine (B120857) | 2-(3-Methylphenyl)quinoxaline |

| o-Aminophenol | 2-Hydroxy-2-(3-methylphenyl)-2H-1,4-benzoxazine |

| o-Aminothiophenol | 2-Hydroxy-2-(3-methylphenyl)-2H-1,4-benzothiazine |

Intramolecular Cyclizations Leading to Fused Ring Systems

The reactivity of this compound can be harnessed in domino reactions to construct polycyclic fused systems. A notable example is the synthesis of tricyclic fused pyrrole (B145914) derivatives. In such a reaction, an enaminone derived from an amino acid reacts with an aryl glyoxal (B1671930) monohydrate. This process likely involves a series of steps including condensation, cyclization, and dehydration, ultimately leading to the formation of a complex fused ring system in a single synthetic operation. researchgate.net These types of reactions are highly valuable in medicinal chemistry for creating diverse molecular scaffolds. researchgate.net

Oxidation and Reduction Pathways of the Oxoethanal Functional Group

The two carbonyl groups of this compound can undergo selective oxidation and reduction, although the close proximity of the two groups can present challenges in chemoselectivity.

The aldehyde group of an aryl glyoxal is susceptible to oxidation to a carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, a mixture of Oxone and trifluoroacetic acid provides a metal-free method for the oxidation of ketones to carboxylic acids, and similar reactivity could be expected for the oxidation of the aldehyde in the glyoxal moiety. organic-chemistry.org Another approach involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) (NaOCl) followed by sodium chlorite (B76162) (NaClO2), which is a mild and effective method for oxidizing primary alcohols and aldehydes to carboxylic acids. nih.gov This method is often compatible with a wide range of functional groups. nih.gov The oxidation of the glycolaldehyde (B1209225) moiety, which can be generated from the cleavage of larger lignin-related structures, by enzymes like glyoxal oxidase can also lead to the formation of glyoxylic acid and ultimately oxalic acid, with the concomitant production of hydrogen peroxide. usda.gov

The reduction of the oxoethanal functional group can yield different products depending on the reducing agent and reaction conditions. The selective reduction of the ketone or aldehyde is challenging. However, methods for the reduction of related compounds provide insight into potential pathways. For example, the electrochemical reduction of glyoxal on a copper electrode has been shown to produce ethanol, ethylene glycol, and acetaldehyde (B116499). rsc.org This suggests that both carbonyl groups can be reduced to alcohols.

For the selective reduction of the ketone to a secondary alcohol, or the aldehyde to a primary alcohol, specific protecting group strategies or chemoselective reducing agents would likely be required. Complete deoxygenation of aryl esters to methyl arenes has been achieved using nickel catalysis, suggesting that under harsh reducing conditions, the carbonyl functionalities could be fully removed. chemistryviews.org

Rearrangement Reactions Involving the Glyoxal Hydrate Scaffold

Aryl glyoxals are known to undergo characteristic rearrangement reactions, most notably the intramolecular Cannizzaro reaction and the related benzilic acid rearrangement.

In the presence of a base, 2-(3-methylphenyl)-2-oxoethanal can undergo an intramolecular Cannizzaro reaction. This involves the nucleophilic attack of a hydroxide (B78521) ion on the more electrophilic aldehyde carbonyl, followed by an intramolecular hydride shift from the resulting tetrahedral intermediate to the adjacent ketone carbonyl. This disproportionation reaction results in the formation of an α-hydroxy carboxylic acid, specifically 2-hydroxy-2-(3-methylphenyl)acetic acid (a substituted mandelic acid derivative). stackexchange.com This reaction is generally faster than the corresponding intermolecular version. stackexchange.com The use of chiral catalysts can even render this reaction enantioselective. nih.govorganic-chemistry.orgbeilstein-journals.org

The benzilic acid rearrangement is a similar transformation that applies to 1,2-diketones. chemistry-reaction.comwikipedia.org While 2-(3-methylphenyl)-2-oxoethanal is an α-ketoaldehyde, the underlying mechanism of nucleophilic attack followed by a 1,2-aryl or alkyl shift is closely related to the hydride shift in the Cannizzaro reaction. cambridge.org In the case of aryl glyoxals, the hydride shift is generally preferred over the migration of the aryl group.

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Key Intermediate in Complex Molecule Construction

The reactivity of the two adjacent carbonyl groups in 2-(3-Methylphenyl)-2-oxoethanal, hydrate (B1144303) makes it a distinctive precursor for the synthesis of both heterocyclic and carbocyclic compounds. nih.gov The electron-withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde, making it susceptible to nucleophilic attack and subsequent cyclization, a feature extensively exploited in the construction of complex molecular frameworks. nih.gov

Precursors for Pharmaceutically Relevant Scaffolds

Aryl glyoxals, including 2-(3-Methylphenyl)-2-oxoethanal, hydrate, are pivotal in the synthesis of a wide array of five- and six-membered heterocycles, which form the core of many natural products and pharmaceutically active compounds. beilstein-journals.org Multicomponent reactions (MCRs) provide a powerful and efficient strategy for the synthesis of these bioactive heterocycles, offering advantages in terms of atom economy and procedural simplicity. beilstein-journals.orgtcichemicals.com

The synthesis of various pharmaceutically relevant scaffolds using aryl glyoxals as precursors is well-documented. For instance, they are employed in the synthesis of pyrano[2,3-d]pyrimidine core structures, which are known for their biological activities. beilstein-journals.org These syntheses often involve one-pot, multi-component reactions with reagents like barbituric acid and malononitrile. beilstein-journals.org The Ugi and Passerini reactions, which are prominent MCRs, can also be utilized with aryl glyoxals to generate complex scaffolds like benzodioxepinones. beilstein-journals.org The resulting heterocyclic structures are of significant interest in drug discovery, with applications targeting a range of diseases, including those affecting the central nervous system. beilstein-journals.org

| Heterocyclic Scaffold | Reactants with Aryl Glyoxal (B1671930) | Reaction Type | Potential Application |

| Pyrano[2,3-d]pyrimidines | Barbituric acid, Malononitrile | Multicomponent Reaction | Biological activities |

| Benzodioxepinones | Salicylaldehydes, Isocyanides | Passerini Reaction | Drug-like features |

| Spirooxindoles | Isatin derivatives, Ethyl cyanoacetate | Multicomponent Reaction | SIRT2 inhibitors |

| 1,4-Benzodiazepin-3-ones | Protected amines, Electrophiles | Ugi-4CR/Deprotection/Cyclization | CNS-active compounds |

Building Blocks for Natural Product Synthesis

While specific examples of the total synthesis of natural products using this compound are not extensively documented, the general utility of aryl glyoxals as building blocks in natural product synthesis is recognized. nih.govmdpi.com The ability to construct complex heterocyclic and carbocyclic ring systems makes them valuable synthons. nih.gov For instance, the synthesis of lignan (B3055560) natural products often involves intermediates that could potentially be derived from aryl glyoxals. mdpi.com The strategic use of versatile building blocks like oxetanes in natural product synthesis highlights the importance of functionalized small molecules. tcichemicals.com Similarly, β-NAD has been identified as a building block in the biosynthesis of a novel class of natural products, underscoring the diverse roles of small molecules in nature. researchgate.net The principles of biomimetic synthesis, which often involve domino reactions, can be applied to aryl glyoxals to construct complex natural product-like scaffolds. nih.gov

Derivatization Strategies for Functional Materials

The reactivity of this compound also lends itself to the development of novel functional materials through various derivatization strategies.

Incorporation into Polymer Backbones and Side Chains

Polycondensation is a process for producing polymers from bifunctional and polyfunctional monomers. rsc.org Given that this compound possesses two reactive carbonyl groups, it can theoretically act as a monomer or a cross-linking agent in polycondensation reactions. The participation of molecules with multiple functional groups can lead to the formation of three-dimensional polymer structures. rsc.org The precise control over polycondensation reactions and potential side reactions is crucial for determining the molecular weight and properties of the resulting polymer. rsc.org While specific examples of polymers derived directly from this compound are not prevalent in the literature, the principles of polycondensation suggest its potential for creating novel polymeric materials. The development of multimetallic catalysts for ring-opening polymerization of cyclic esters and ethers showcases the advancements in polymer synthesis where tailored monomers could play a significant role. nih.gov

Ligand Design for Catalysis and Coordination Chemistry

The field of coordination chemistry extensively utilizes ligands, which are molecules or ions that bond to a central metal atom. nih.gov The design of these ligands is crucial for controlling the reactivity and selectivity of metal catalysts. This compound can be derivatized to form a variety of ligands for transition metal complexes. For example, reaction with amines can yield Schiff base ligands, which are known to form stable complexes with a range of metal ions, including nickel, copper, and cobalt. mdpi.com These complexes can exhibit interesting catalytic properties and have applications in various chemical transformations. mdpi.comrsc.org

The synthesis of coordination polymers using ligands derived from substituted imidazoles, which can be synthesized from aryl glyoxals, has been reported. For instance, 2-(p-methylphenyl)-1H-imidazole-4,5-dicarboxylic acid has been used to create a variety of coordination polymers with lead, cadmium, and manganese, demonstrating the versatility of such ligands in constructing diverse supramolecular architectures. The resulting coordination polymers can exhibit interesting thermal and spectral properties.

Furthermore, ligands derived from the reaction of this compound with other molecules can be used to prepare metal complexes with potential applications in catalysis. For example, palladium complexes with indolyl-NNN-type ligands have been synthesized and shown to be active in Suzuki coupling reactions. nih.gov The electronic and steric properties of the ligand, which can be tuned by using different substituted precursors like this compound, play a crucial role in the catalytic activity of the resulting metal complex.

| Ligand Type | Derived From | Metal Ions | Potential Application |

| Schiff Base Ligands | This compound + Amines | Ni(II), Cu(II), Co(II) | Catalysis |

| Imidazole-dicarboxylate | 2-(p-methylphenyl)-1H-imidazole-4,5-dicarboxylic acid | Pb(II), Cd(II), Mn(II) | Coordination Polymers |

| Indolyl-NNN-Type Ligands | Indolyl precursors | Pd(II) | Suzuki Coupling |

| PBP Boryl Pincer Ligands | Diborane(4) derivatives | Co(I), Rh(I), Ir(I/III) | Coordination Chemistry |

Role in Multi-Component Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains structural elements of each reactant. These reactions are characterized by their high atom economy, simplicity, and efficiency, making them a cornerstone of modern synthetic chemistry, particularly in the discovery of new pharmaceuticals. tcichemicals.com

This compound, as a representative aryl glyoxal, is an excellent substrate for a variety of MCRs. researchgate.net Its bifunctional nature allows it to participate in a cascade of reactions, leading to the rapid assembly of complex molecular structures. researchgate.net The use of aryl glyoxals in MCRs for the synthesis of heterocyclic compounds is a well-established strategy. researchgate.net For example, the reaction of an aryl glyoxal with an amine and an isocyanide in the Ugi reaction, or with a carboxylic acid and an isocyanide in the Passerini reaction, can generate a diverse range of α-acyloxy carboxamides and peptidomimetics. beilstein-journals.org

A notable example is the synthesis of highly substituted imidazoles, a common scaffold in medicinal chemistry. The reaction of an aryl glyoxal, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can afford tetrasubstituted imidazoles in a one-pot procedure. The specific substitution pattern on the aryl glyoxal, such as the 3-methyl group in this compound, can be used to fine-tune the properties of the final products.

The development of new MCRs is an active area of research, and the single reactant replacement approach is a strategy to discover novel MCRs by systematically replacing one of the components in a known MCR with a functional equivalent. This approach can be applied to MCRs involving this compound to expand the accessible chemical space and generate novel molecular scaffolds with potential biological activity.

Development of Chiral Auxiliaries and Ligands from Derivatives

Extensive research has been conducted on the development and application of chiral auxiliaries and ligands in asymmetric synthesis to achieve high levels of stereocontrol in chemical reactions. wikipedia.orgnumberanalytics.com Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com Similarly, chiral ligands coordinate to metal centers to create chiral catalysts that can induce enantioselectivity in a wide range of transformations. rsc.org

However, based on a comprehensive review of publicly available scientific literature, there is no specific information or research detailing the development or use of derivatives of This compound as chiral auxiliaries or ligands. The existing body of work on common chiral auxiliaries focuses on classes of compounds such as oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. wikipedia.org Likewise, the field of chiral ligand synthesis highlights structures like BINOL, Salen, and various phosphine-based molecules. rsc.orgmdpi.com

While the molecular structure of This compound , with its carbonyl and methylphenyl groups, presents theoretical possibilities for derivatization into chiral structures, no studies have been published that explore this potential. Therefore, no data on their application in asymmetric synthesis, such as in aldol (B89426) reactions, alkylations, or catalytic hydrogenations, can be presented.

Further research would be required to synthesize and evaluate derivatives of This compound for their efficacy as chiral auxiliaries or ligands in advanced organic synthesis.

Advanced Spectroscopic and Structural Characterization of 2 3 Methylphenyl 2 Oxoethanal, Hydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-(3-Methylphenyl)-2-oxoethanal, hydrate (B1144303), NMR would provide critical insights into its covalent framework and dynamic behavior.

In solution, aryl glyoxals can exist in equilibrium between their anhydrous aldehyde form and the hydrated geminal diol form. nih.govwikipedia.orgrsc.org ¹H NMR spectroscopy would be instrumental in confirming the hydrate structure. The spectrum would be expected to show a characteristic signal for the methine proton of the C-H(OH)₂ group, typically a singlet. The integration of this signal relative to the aromatic protons would confirm the stoichiometry of the hydrate. Furthermore, the presence and chemical shift of the two hydroxyl protons would provide further evidence for the geminal diol structure. These hydroxyl protons may appear as a broad or sharp singlet depending on the solvent and the rate of exchange.

In deuterated solvents like DMSO-d₆, it is often possible to observe the hydroxyl protons, whereas in D₂O, they would exchange with the solvent and not be visible. The equilibrium between the hydrate and the anhydrous form can also be studied by NMR. eurekaselect.com The appearance of a separate, typically downfield-shifted, signal for the aldehydic proton would indicate the presence of the anhydrous tautomer. The relative integrals of the methine proton of the hydrate and the aldehydic proton would allow for the quantification of the tautomeric equilibrium constant in a given solvent.

¹³C NMR spectroscopy would complement the ¹H NMR data. The hydrated form would exhibit a signal for the carbon of the C(OH)₂ group at a chemical shift indicative of a carbon singly bonded to two oxygen atoms. This would be distinct from the chemical shifts expected for the two carbonyl carbons in the anhydrous form (one ketonic and one aldehydic).

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-(3-Methylphenyl)-2-oxoethanal, hydrate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-H(OH)₂ | ~5.5-6.0 | ~90-100 |

| Ar-H | ~7.2-7.8 | ~125-140 |

| -CH₃ | ~2.4 | ~20-22 |

| C=O | - | ~190-200 |

| Ar-C | - | ~125-140 |

Note: This table is hypothetical and intended for illustrative purposes, as specific experimental data is not available.

To unambiguously assign all proton and carbon signals and to probe the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily confirming the connectivity within the tolyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could provide information on the preferred conformation of the molecule in solution, for example, the relative orientation of the tolyl ring and the dihydroxyacetyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

HRMS is essential for determining the exact molecular formula of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition (C₉H₁₀O₃). Due to the nature of many ionization techniques, the molecular ion observed might correspond to the anhydrous form (C₉H₈O₂) following the loss of a water molecule in the mass spectrometer.

The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the carbonyl groups, leading to the formation of a 3-methylbenzoyl cation.

Loss of carbon monoxide (CO).

Fragmentations characteristic of the tolyl group.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netjyoungpharm.org

For this compound, the FT-IR and Raman spectra would be expected to show:

O-H Stretching: A broad and strong absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups involved in hydrogen bonding. The corresponding Raman signal might be weak.

C=O Stretching: A strong, sharp absorption in the FT-IR spectrum around 1680-1700 cm⁻¹ corresponding to the carbonyl group. This would also be a prominent band in the Raman spectrum.

C-O Stretching: Strong bands in the fingerprint region of the FT-IR spectrum (around 1000-1200 cm⁻¹) due to the C-O single bonds of the diol.

Aromatic C-H and C=C Stretching: Characteristic bands in both FT-IR and Raman spectra for the aromatic ring.

The position and shape of the O-H stretching band would be particularly informative about the extent and nature of hydrogen bonding in the solid state. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. mdpi.comresearchgate.net

Lack of Publicly Available Research Data on Advanced Structural Characterization of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of publicly available research focusing on the advanced spectroscopic and structural characterization of this compound. Specifically, detailed studies and experimental data concerning its polymorphism, solvate forms, and chiroptical properties appear to be unpublished or not indexed in accessible academic resources.

Our investigation sought to find scholarly articles and datasets that would provide the necessary information to elaborate on the following topics as requested:

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment:The search did not yield any research on the synthesis of chiral forms of this compound. Consequently, there is no information available on the use of chiroptical techniques like Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) for the assignment of stereochemistry. These methods are only applicable to chiral molecules, and it appears the enantiomers of this compound have not been isolated or studied.

Due to the lack of primary research in these specific areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. The foundational experimental data required to populate the sections on polymorphism, solvate forms, and chiroptical spectroscopy for this compound is not present in the current body of scientific literature.

Computational Chemistry and Theoretical Studies on 2 3 Methylphenyl 2 Oxoethanal, Hydrate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of a molecule's optimized geometry and the distribution of its electrons.

Density Functional Theory (DFT) and ab initio methods are the primary tools for calculating the structural and electronic properties of molecules. DFT methods, such as the widely used B3LYP functional, balance computational cost with accuracy, making them suitable for molecules of this size. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are derived directly from quantum mechanical principles without empirical parameters, offering high accuracy, albeit at a greater computational expense.

For 2-(3-Methylphenyl)-2-oxoethanal, hydrate (B1144303), these calculations would begin with the optimization of its molecular geometry. This process computationally determines the most stable arrangement of its atoms in space, providing precise values for bond lengths, bond angles, and dihedral angles. Given the rotational freedom around the C-C single bonds, the molecule can exist in several conformations. Computational scans of the potential energy surface would identify the global minimum energy structure, representing the most populated conformation.

Table 1: Representative Predicted Geometrical Parameters for 2-(3-Methylphenyl)-2-oxoethanal, hydrate using DFT (B3LYP/6-311+G(d,p)) (Note: These are illustrative values based on standard bond lengths and calculations on analogous molecules, as specific published data for this compound is unavailable.)

| Parameter | Atom Pair/Group | Predicted Value |

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C=O (Aldehyde hydrate) | N/A (gem-diol) |

| Bond Length | C-OH (gem-diol) | ~1.41 Å |

| Bond Length | C(aryl)-C(keto) | ~1.49 Å |

| Bond Angle | C(aryl)-C(keto)-C(diol) | ~118° |

| Dihedral Angle | C(aryl)-C(keto)-C(diol)-O | Variable (conformer dependent) |

Once the geometry is optimized, a wealth of other properties can be calculated. Frequency calculations yield the vibrational modes of the molecule, which can be directly correlated with experimental infrared (IR) and Raman spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra. mdpi.com For instance, studies on similar hydrated organic salts have shown good agreement between TD-DFT calculated spectra and experimental results. mdpi.com

Key reactivity descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Other descriptors like electronegativity, chemical hardness, and the Fukui function can be calculated to predict the most likely sites for electrophilic or nucleophilic attack.

Table 2: Illustrative Electronic Properties and Reactivity Descriptors for this compound (Note: These values are hypothetical and serve as examples of typical computational outputs.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 eV | Chemical stability, reactivity |

| Dipole Moment | ~ 3.5 D | Molecular polarity |

| Hirshfeld Charges | Atom-specific | Partial charge distribution |

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is exceptionally powerful for mapping out the intricate pathways of chemical reactions, providing insights that are often inaccessible to experiment alone.

For any chemical transformation, such as the intramolecular hydride transfer observed in related phenylglyoxals, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. psu.edu A transition state is a first-order saddle point on the potential energy surface, and its structure is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

By identifying the reactants, products, and the transition state connecting them, the entire minimum energy path (MEP) can be mapped. This provides a detailed, step-by-step visualization of the reaction mechanism, showing how bond lengths and angles change as the transformation proceeds. nih.gov

The energies of the reactants, transition states, and products allow for the construction of a reaction energy profile, or energy landscape. The height of the energy barrier (the difference in energy between the reactant and the transition state) is the activation energy (Ea).

Using techniques like Canonical Variational Theory (CVT) combined with tunneling corrections, such as the Small-Curvature Tunneling (SCT) method, rate constants for the reaction can be calculated over a range of temperatures. nih.gov This allows for a direct comparison with experimental kinetic data. Studies on the hydride shift in para-substituted phenylglyoxals have demonstrated how computational methods can be used to interpret experimental rates and kinetic isotope effects, attributing changes in reactivity to electronic effects and quantum mechanical tunneling. psu.edu

Solvation Effects and Intermolecular Interactions through Molecular Dynamics Simulations

While quantum chemical calculations often model molecules in the gas phase, most chemical processes occur in solution. Molecular Dynamics (MD) simulations are used to model the behavior of a molecule in a liquid environment, capturing the dynamic effects of the solvent.

In an MD simulation, the this compound molecule would be placed in a simulation box filled with explicit water molecules. By solving Newton's equations of motion for every atom over time, MD simulations can track the trajectory of the solute and surrounding solvent molecules.

This approach provides critical insights into solvation structure, such as the formation and dynamics of hydrogen bonds between the gem-diol group of the hydrate and the surrounding water molecules. The simulation can reveal the organization of the hydration shells and calculate the free energy of solvation. Furthermore, MD simulations are essential for studying how the solvent influences the conformational preferences and the dynamics of the solute molecule, which can differ significantly from the gas phase. nih.gov Such simulations can also be a precursor to more complex studies, for instance, modeling the molecule's interaction with a biological macromolecule or its behavior at an interface. nih.govnih.gov

Structure-Reactivity Relationships: A Theoretical Perspective

The reactivity of α-ketoaldehydes, such as this compound, is intrinsically linked to their electronic and structural properties. Computational chemistry provides a powerful lens through which to examine these relationships, offering insights into the molecule's behavior at a subatomic level. Theoretical studies, often employing Density Functional Theory (DFT) and other quantum mechanical methods, can elucidate the distribution of electrons, the energies of frontier molecular orbitals, and the geometric parameters that govern the compound's reactivity.

While specific computational data for this compound is not extensively available in the public domain, we can draw upon theoretical studies of closely related compounds, such as phenylglyoxal (B86788) and its para-substituted derivatives, to understand its structure-reactivity profile. A combined experimental and theoretical study on the hydride transfer in para-substituted phenyl glyoxal (B1671930) hydrates provides a valuable framework for this analysis. psu.edu This research highlights how substituents on the phenyl ring can influence reaction rates through electronic effects, which can be rationalized by examining the calculated potential energy surfaces and the degree of quantum mechanical tunneling. psu.edu

The presence of the methyl group at the meta position of the phenyl ring in this compound is expected to influence its reactivity through inductive and hyperconjugative effects. These effects can alter the electron density at the carbonyl carbons, thereby affecting their electrophilicity and susceptibility to nucleophilic attack.

To quantitatively understand these relationships, computational models can provide data on bond lengths, bond angles, and atomic charges. For instance, the bond lengths and angles within the di-oxoethyl moiety are critical in determining the steric and electronic environment of the reactive centers. The distribution of partial charges, often calculated using methods like Mulliken population analysis, can pinpoint the most electrophilic and nucleophilic sites within the molecule.

Frontier molecular orbital (FMO) theory is another cornerstone of understanding chemical reactivity from a theoretical standpoint. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.

Although specific calculated values for this compound are not available, representative data for a similar aryl-α-ketoaldehyde hydrate, calculated using DFT methods, are presented in the tables below to illustrate the type of information that can be obtained from such studies.

Table 1: Representative Theoretical Geometric Parameters for an Aryl-α-ketoaldehyde Hydrate Note: This data is representative and not specific to this compound.

| Parameter | Value |

|---|---|

| C=O (ketone) bond length (Å) | ~1.22 |

| C-C (dicarbonyl) bond length (Å) | ~1.50 |

| C-O (gem-diol) bond length (Å) | ~1.40 |

| O-C-C bond angle (°) | ~118 |

| C-C-O bond angle (°) | ~120 |

| O-C-O (gem-diol) bond angle (°) | ~109 |

Table 2: Representative Theoretical Electronic Properties for an Aryl-α-ketoaldehyde Hydrate Note: This data is representative and not specific to this compound.

| Property | Value |

|---|---|

| Mulliken Charge on Ketonic Carbon | ~+0.4 e |

| Mulliken Charge on Aldehydic Carbon | ~+0.2 e |

| Mulliken Charge on Ketonic Oxygen | ~-0.5 e |

| HOMO Energy (eV) | ~-6.5 |

| LUMO Energy (eV) | ~-1.8 |

| HOMO-LUMO Gap (eV) | ~4.7 |

These theoretical values provide a quantitative basis for understanding the structure-reactivity relationships. The positive partial charges on the carbonyl carbons confirm their electrophilic nature, making them susceptible to attack by nucleophiles. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. The precise influence of the 3-methyl substituent would be to modulate these values, and dedicated computational studies would be necessary to quantify these effects accurately.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Selective Transformations

The dual carbonyl functionality of 2-(3-Methylphenyl)-2-oxoethanal presents a rich playground for the development of novel catalytic systems aimed at achieving selective chemical transformations. Future research will likely focus on catalysts that can differentiate between the ketone and aldehyde groups, or that can orchestrate tandem reactions.

Key Research Areas:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective reduction, oxidation, or addition reactions at either carbonyl group would be a significant advancement. This could lead to the synthesis of valuable chiral building blocks, such as α-hydroxy ketones or vicinal diols, with high stereocontrol.

Chemoselective Catalysis: Designing catalysts that can selectively target one carbonyl group while leaving the other intact is a primary challenge. This could involve the use of sterically demanding catalysts or the strategic application of protecting groups that can be introduced and removed under mild, catalytic conditions.

Tandem and Cascade Catalysis: The proximity of the two carbonyl groups is ideal for designing catalytic tandem or cascade reactions. For instance, a catalyst could facilitate an initial reaction at one carbonyl, followed by an intramolecular reaction involving the second carbonyl, enabling the rapid construction of complex molecular architectures from a simple starting material.

| Catalyst Type | Potential Transformation | Significance |

| Chiral Lewis Acids | Enantioselective Aldol (B89426) or Henry reactions | Access to stereochemically rich molecules |

| Transition Metal Complexes | Selective hydrogenation or oxidation | Control over functional group manipulation |

| Organocatalysts | Asymmetric α-functionalization | Metal-free synthesis of chiral compounds |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm shift in the chemical industry towards continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comd-nb.infoucd.ie The integration of compounds like 2-(3-Methylphenyl)-2-oxoethanal into flow chemistry setups is a promising area of future research. aurigeneservices.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing the reactivity of compounds with multiple functional groups. aurigeneservices.com This enhanced control can lead to improved product selectivity and yield while minimizing the formation of byproducts. ucd.ie Furthermore, the small reactor volumes inherent in flow systems enhance safety, especially when dealing with potentially energetic reactions or unstable intermediates. d-nb.info The development of continuous processes for the synthesis and subsequent transformation of 2-(3-Methylphenyl)-2-oxoethanal could streamline the production of its derivatives, making them more accessible for various applications. mdpi.comthieme.de

Exploration of Supramolecular Architectures and Self-Assembly

The structure of 2-(3-Methylphenyl)-2-oxoethanal, containing both hydrogen bond-accepting carbonyl groups and an aromatic ring capable of π-π stacking, makes it an interesting building block for supramolecular chemistry. nih.govrsc.org Future research could explore how this molecule participates in the self-assembly of larger, well-defined structures.

By co-crystallizing with other molecules that have complementary hydrogen bonding sites or aromatic systems, it may be possible to create novel crystalline materials with interesting properties. The principles of coordination-driven self-assembly could also be applied, where the carbonyl oxygen atoms act as ligands for metal centers, leading to the formation of discrete metallosupramolecular cages or extended coordination polymers. nih.govnih.govrsc.org The resulting supramolecular architectures could have applications in areas such as molecular recognition, host-guest chemistry, or the development of new functional materials. rsc.orgresearchgate.net

Design of Probes for Chemical Biology and Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov The reactive aldehyde group of 2-(3-Methylphenyl)-2-oxoethanal could be exploited in the design of chemical probes for biological studies.

For instance, the aldehyde can react selectively with specific nucleophiles, such as hydrazides or aminooxy groups, which can be incorporated into biomolecules. This forms the basis of bioorthogonal ligation reactions. nih.govresearchgate.net Future work could involve modifying the 2-(3-Methylphenyl)-2-oxoethanal structure with a reporter tag (e.g., a fluorophore or a biotin) to create probes for labeling and visualizing specific cellular components or for identifying protein-protein interactions. The development of such tools would contribute to a deeper understanding of complex biological systems. nih.gov

Application of Machine Learning and Artificial Intelligence in Synthetic Planning

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemical synthesis. nih.govmdpi.com These technologies can be used to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. jetir.orgmdpi.com

For a molecule like 2-(3-Methylphenyl)-2-oxoethanal, AI algorithms could be trained on existing chemical reaction data to predict its reactivity with a wide range of reagents. This would accelerate the discovery of new transformations and applications for this compound. Furthermore, retrosynthetic analysis tools powered by AI could help chemists devise the most efficient ways to synthesize complex target molecules starting from this building block. nih.gov The integration of AI with automated synthesis platforms could eventually enable the rapid, on-demand synthesis of a diverse library of derivatives of 2-(3-Methylphenyl)-2-oxoethanal for screening in drug discovery and materials science. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methylphenyl)-2-oxoethanal, hydrate, and how can reaction progress be monitored?

The synthesis typically involves Friedel-Crafts acylation of 3-methylacetophenone derivatives, followed by oxidation and hydration. For example, analogous compounds like 2-(3-chlorophenyl)-2-oxoacetaldehyde are synthesized via oxidation of substituted acetophenones using agents like K₂Cr₂O₇ under acidic conditions . Reaction progress can be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems, as demonstrated in the synthesis of benzimidazole derivatives . Recrystallization from methanol or ethanol is commonly used for purification .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- NMR : Report chemical shifts for the aldehyde proton (δ ~9.5–10.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm).

- IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3300 cm⁻¹) stretches.

- X-ray crystallography : Resolve hydrate-specific hydrogen bonding using SHELXL . For example, analogous oxoethanal derivatives show intermolecular O-H···O interactions in crystal lattices .

Q. How can researchers ensure purity and stability during storage?

- Purity : Use recrystallization (methanol/water mixtures) and verify via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).

- Stability : Store under inert gas (N₂/Ar) at 4°C in amber vials to prevent aldehyde oxidation and hydrate decomposition .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the selectivity of oxidation or reduction pathways?

- Oxidation : Strong oxidizing agents (e.g., KMnO₄ in acidic media) favor 2-(3-Methylphenyl)-2-oxoacetic acid formation, while milder conditions (e.g., PCC) preserve the aldehyde group .

- Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol, whereas catalytic hydrogenation (H₂/Pd-C) may saturate the aromatic ring if not carefully controlled . Contradictions in product ratios under varying pH/temperature require factorial design experiments for optimization .

Q. What computational or crystallographic methods resolve structural ambiguities in the hydrated form?

- SHELX refinement : Use high-resolution crystallographic data (R-factor < 0.05) to model hydrogen-bonding networks. For example, hydrate structures in related compounds show water molecules bridging carbonyl oxygen atoms .

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to confirm tautomeric forms (e.g., enol vs. keto) .

Q. How can researchers address discrepancies in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) to minimize variability.

- Metabolite interference : Use LC-MS to rule out degradation products in bioactivity studies, as oxidized or reduced derivatives may exhibit conflicting effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.